6-fluoro-2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-fluoro-2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline core through a cyclization reaction. This is followed by the introduction of the fluorine and methyl groups via electrophilic substitution reactions. The pyridazinyl and piperidine moieties are then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, purification techniques like chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6-fluoro-2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-methylquinoline: Shares the quinoline core but lacks the piperidine and pyridazinyl moieties.
2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline: Similar structure but without the fluorine atom.
Uniqueness
The presence of the fluorine atom in 6-fluoro-2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline enhances its chemical stability and bioactivity, making it unique compared to other similar compounds
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O/c1-14-5-10-20(24-23-14)25-11-3-4-17(13-25)21(27)26-15(2)6-7-16-12-18(22)8-9-19(16)26/h5,8-10,12,15,17H,3-4,6-7,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDNWQJWBCCUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CCCN(C3)C4=NN=C(C=C4)C)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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